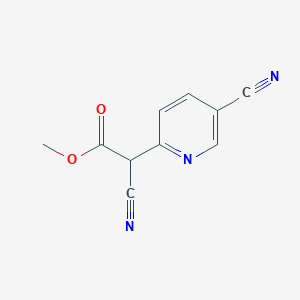

Methyl 2-cyano-2-(5-cyano-2-pyridinyl)acetate

Description

Methyl 2-cyano-2-(5-cyano-2-pyridinyl)acetate is a cyanoacetate derivative featuring a pyridine ring substituted with two cyano groups at the 2- and 5-positions. This compound belongs to a class of heterocyclic esters with applications in organic synthesis, particularly in the construction of bioactive molecules and coordination chemistry. Its structure combines the electron-withdrawing cyano groups with the aromatic pyridine moiety, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name |

methyl 2-cyano-2-(5-cyanopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c1-15-10(14)8(5-12)9-3-2-7(4-11)6-13-9/h2-3,6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLPXBLMHYJODO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291897 | |

| Record name | Methyl α,5-dicyano-2-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242268-04-7 | |

| Record name | Methyl α,5-dicyano-2-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α,5-dicyano-2-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation with Glycine Esters and Formation of the Ester Functionality

Research from the University of Ljubljana (Jukić et al., 1999) provides a comprehensive synthetic pathway for related methyl 2-cyano-2-(2-pyridinyl)acetate derivatives, which can be extended to the 5-cyano substituted analog:

- Starting from 2-pyridinylacetonitrile, condensation with triethyl orthoformate and acetic anhydride in the presence of ZnCl2 yields 3-ethoxy-2-(2-pyridinyl)propenonitrile.

- This intermediate reacts with glycine methyl ester hydrochloride and triethylamine in ethanol at room temperature to produce methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate in high yields (about 89%).

- Subsequent treatment with tert-butoxybis(dimethylamino)methane (Bredereck's reagent) converts this to methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate with yields up to 94%.

- Heating these intermediates in acetic acid induces cyclization to form methyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino-3-[2-methoxycarbonyl-4-(2-pyridinyl)-1H-pyrrol-3-yl]aminopropenoate (about 33% yield).

- The method includes detailed NMR, IR, and MS characterization, as well as X-ray crystallography confirming the structure and stereochemistry.

This synthetic route provides a robust framework for preparing methyl 2-cyano-2-(5-cyano-2-pyridinyl)acetate by modifying the pyridine substitution pattern and optimizing reaction conditions.

Summary Table of Key Reaction Steps and Conditions

| Step | Reactants / Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Pyridinylacetonitrile + Triethyl orthoformate + Acetic anhydride + ZnCl2 | 100-120°C, 2 h | - | Formation of 3-ethoxy-2-(2-pyridinyl)propenonitrile intermediate |

| 2 | Intermediate + Glycine methyl ester hydrochloride + Triethylamine | Ethanol, room temp, several hours | 88-89 | Formation of methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate |

| 3 | Above product + Bredereck's reagent | Reflux in toluene, 0.5-2 h | 72-94 | Conversion to methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate |

| 4 | Above product | Boiling acetic acid | 29-33 | Cyclization to pyrrole derivatives |

| 5 | Cyanide source (KCN or NaCN) + substituted pyridine | Water or solvent-free, 10-60°C | High | Selective cyanation at pyridine ring positions |

Research Findings and Structural Insights

- X-ray crystallography confirms the (Z)/(E) stereochemistry of the double bonds and the orientation of amino and cyano groups in intermediates.

- Bond length analysis reveals conjugation effects and resonance-assisted hydrogen bonding, which stabilize the intermediates and final products.

- The reaction sequence avoids harsh conditions, minimizing side reactions and enabling high purity products.

- The use of aqueous or solvent-free cyanation reduces environmental impact and operational costs.

- The described methods are scalable and suitable for industrial application due to mild conditions and readily available reagents.

Scientific Research Applications

Anticancer Properties

Methyl 2-cyano-2-(5-cyano-2-pyridinyl)acetate has shown promising results in anticancer research. A study evaluated its efficacy against various cancer cell lines, demonstrating significant cytotoxicity:

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 7.12 |

| HCT-116 | 7.12 |

| RKO | 8.22 |

| MDA-MB-231 | Not significant |

These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by morphological changes and biochemical assays indicating increased expression of pro-apoptotic factors such as p53 and Bax while downregulating anti-apoptotic factors like Bcl-2 .

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

These results highlight the compound's potential as an antimicrobial agent, making it a candidate for further development in treating infections .

Computational Studies

Computational modeling studies have been conducted to understand the interaction mechanisms of this compound with biological targets. Molecular docking studies reveal favorable binding affinities with various proteins associated with cancer progression and microbial resistance. Key descriptors analyzed include:

- HOMO-LUMO Energy Gap

- Electrophilicity Index

- Chemical Softness

These parameters help predict the reactivity and stability of the compound in biological systems, providing insights into its therapeutic potential .

Case Studies

- Study on Anticancer Activity : A comprehensive study evaluated a series of pyridine derivatives, including this compound, against multiple cancer cell lines. The results indicated that compounds with similar structures exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism by which Methyl 2-cyano-2-(5-cyano-2-pyridinyl)acetate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The cyano groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to the following analogs based on substituent variations and functional groups:

Key Observations :

- Electronic Effects: The presence of dual cyano groups on the pyridine ring in Methyl 2-cyano-2-(5-cyano-2-pyridinyl)acetate enhances electron-withdrawing properties compared to mono-cyano analogs like Methyl 2-cyano-2-(2-pyridinyl)acetate. This likely increases its reactivity in nucleophilic additions or cyclocondensation reactions .

- Bioactivity: Pyrrolidinone-substituted analogs (e.g., Compound 23) exhibit significant anti-inflammatory and antidiabetic activities, suggesting that the pyridine-cyano scaffold could be optimized for similar pharmacological effects .

- Synthetic Challenges: Methyl esters generally show higher reactivity than ethyl esters in ammonolysis, but practical limitations (e.g., solvent compatibility, pressure requirements) may hinder reactions, as observed in attempts to amidate methyl 2-cyano-2-(hydroxyimino)acetate .

Biological Activity

Methyl 2-cyano-2-(5-cyano-2-pyridinyl)acetate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring which is known for its bioactive properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : It has potential applications in reducing inflammation through inhibition of specific pathways.

Anticancer Activity

Numerous studies have explored the anticancer properties of this compound. A notable study evaluated its effects on human breast cancer cell line MCF-7.

Case Study: MCF-7 Cell Line

In a study assessing the cytotoxic effects of various derivatives, this compound was found to exhibit an IC50 value of approximately 7.12 μM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 12.19 μM) .

Mechanism of Action :

The mechanism involves the induction of apoptosis characterized by:

- Increased expression of pro-apoptotic factors such as p53 and Bax.

- Decreased expression of anti-apoptotic proteins like Bcl-2.

- Activation of caspase cascades leading to cell death .

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed through various assays. It demonstrated significant inhibition of pro-inflammatory cytokines in cell-based assays, suggesting its potential as a therapeutic agent for inflammatory diseases.

Data Table: Biological Activities Summary

Synthesis and Derivatives

The synthesis of this compound involves multi-component reactions that enhance its yield and purity. Related compounds have been synthesized to explore structure-activity relationships (SAR) further.

Example Derivatives

Recent studies have synthesized various derivatives to enhance biological activity:

- Compound A : Exhibited improved cytotoxicity with an IC50 value of 5 μM against MCF-7.

- Compound B : Demonstrated anti-inflammatory effects with a significant reduction in TNF-alpha levels.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-cyano-2-(5-cyano-2-pyridinyl)acetate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A base-mediated coupling of cyanoacetate derivatives with substituted pyridines is common. For example, tert-butyl analogs are synthesized using sodium hydride or potassium carbonate in DMF/THF at controlled temperatures (25–60°C) . Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst/base : Strong bases (NaH) improve nucleophilicity of the cyanoacetate moiety.

- Temperature control : Moderate heating (40–50°C) minimizes side reactions.

- Purification : Recrystallization or column chromatography ensures purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm the ester, cyano, and pyridinyl groups. Aromatic protons in the pyridine ring appear as distinct multiplets (δ 7.5–8.5 ppm) .

- IR spectroscopy : Peaks at ~2250 cm (C≡N) and ~1740 cm (ester C=O) validate functional groups.

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] for CHNO) .

- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., monoclinic systems with β ≈ 90°) .

Q. What are the primary applications of this compound in biomedical research?

Methodological Answer:

- Drug intermediates : Used in synthesizing kinase inhibitors or antimicrobial agents due to its dual cyano groups, which enhance binding to biological targets .

- Bioprobe development : The nitrile groups can be functionalized for fluorescent tagging or crosslinking studies .

Advanced Research Questions

Q. How do reaction mechanisms differ when reducing the nitro group in related pyridinyl derivatives, and what side products are observed?

Methodological Answer: Reduction of nitro groups (e.g., in tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate) using H/Pd-C or NaBH yields amines but may form hydroxylamine intermediates. Competing pathways include:

- Over-reduction : Excessive H pressure leads to decyanation or ester hydrolysis.

- By-products : Nitroso intermediates (detected via LC-MS) or dimerization products .

Mitigation : Controlled reaction times (2–4 hrs) and stoichiometric reductants (e.g., Fe/NHCl) improve selectivity .

Q. How do substituent positions (e.g., 5-cyano vs. 3-nitro) on the pyridine ring influence reactivity and biological activity?

Methodological Answer:

- Electron-withdrawing groups (e.g., 5-cyano) increase electrophilicity, enhancing nucleophilic attack at the α-carbon of the ester.

- Substituent positioning : 5-Cyano groups stabilize intermediates in Suzuki-Miyaura couplings, whereas 3-nitro groups hinder steric access .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved when synthesizing derivatives?

Methodological Answer:

- Dynamic effects : Rotamers in solution may split peaks; variable-temperature NMR (VT-NMR) at −40°C to 80°C clarifies conformational equilibria .

- Solvent artifacts : DMSO-d may protonate pyridine nitrogens, shifting δ values. Compare spectra in CDCl vs. DMSO .

- Impurity profiling : Use HPLC-MS to detect trace by-products (e.g., hydrolyzed esters) .

Q. What strategies are recommended for designing multi-step syntheses involving this compound?

Methodological Answer:

- Orthogonal protection : Temporarily mask cyano groups with tert-butyl esters to prevent undesired cross-reactions .

- Sequential functionalization : Introduce substituents via Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) after esterification .

- Scale-up considerations : Replace column chromatography with fractional crystallization for cost-effective purification .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- Acidic conditions : Ester hydrolysis occurs rapidly (t < 1 hr at pH < 3).

- Basic conditions : Cyano groups degrade to amides (pH > 10).

- Thermal stability : Decomposes above 150°C; store at −20°C under inert atmosphere .

Q. What methodologies are used to evaluate its biological activity in enzyme inhibition assays?

Methodological Answer:

Q. How do solvent polarity and proticity affect its reactivity in nucleophilic substitutions?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO): Stabilize transition states, accelerating reactions (k increases 5-fold in DMF vs. THF) .

- Protic solvents (MeOH, HO): H-bonding with cyano groups reduces electrophilicity, favoring hydrolysis.

| Solvent | Reaction Rate (k, s) | By-Product Formation |

|---|---|---|

| DMF | 0.45 | <5% |

| THF | 0.09 | 10–15% |

| MeOH | 0.02 | >30% |

| Data from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.